molecular formula C10H16N4O4 B12302276 L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)

L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)

Cat. No.: B12302276
M. Wt: 256.26 g/mol
InChI Key: HQALXSNWXVRIFR-XPUUQOCRSA-N
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Description

L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) is a complex organic compound that belongs to the class of amino acids. It is characterized by its unique structure, which includes an imidazole ring, making it a crucial component in various biochemical processes . This compound is known for its role in protein synthesis and its involvement in various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) typically involves the use of protected amino acids and peptide coupling reagents. One common method is the solid-phase peptide synthesis (SPPS), where the amino acid is anchored to a resin and sequentially reacted with protected amino acids. The reaction conditions often include the use of coupling agents like HBTU or DIC, and deprotection steps using TFA .

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified using techniques such as ion-exchange chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in peptide synthesis and as a ligand in coordination chemistry.

    Biology: Plays a role in enzyme catalysis and as a precursor to histamine.

    Medicine: Investigated for its potential in treating inflammatory diseases and as a component in nutritional supplements.

    Industry: Used in the production of pharmaceuticals and as a food additive.

Mechanism of Action

The mechanism of action of L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]- (9CI) involves its interaction with various molecular targets. In biological systems, it acts as a precursor to histamine, which is involved in immune responses and gastric acid secretion. The imidazole ring can coordinate with metal ions, playing a role in enzyme catalysis and stabilization of protein structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to participate in diverse chemical reactions and its role in biological systems make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H16N4O4

Molecular Weight

256.26 g/mol

IUPAC Name

(2S)-2-[[[(1S)-1-carboxyethyl]amino]methylamino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C10H16N4O4/c1-6(9(15)16)12-5-14-8(10(17)18)2-7-3-11-4-13-7/h3-4,6,8,12,14H,2,5H2,1H3,(H,11,13)(H,15,16)(H,17,18)/t6-,8-/m0/s1

InChI Key

HQALXSNWXVRIFR-XPUUQOCRSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NCN[C@@H](CC1=CN=CN1)C(=O)O

Canonical SMILES

CC(C(=O)O)NCNC(CC1=CN=CN1)C(=O)O

Origin of Product

United States

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